molecular formula C19H21N5O3S B1206817 Oxmetidine CAS No. 72830-39-8

Oxmetidine

Cat. No.: B1206817
CAS No.: 72830-39-8
M. Wt: 399.5 g/mol
InChI Key: YTBDPHYVGACIPC-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Chemistry: Oxmetidine’s role as an H2 receptor antagonist makes it valuable in studying histamine-mediated pathways and receptor interactions.

      Biology: Researchers explore its effects on cellular signaling, especially in the context of histamine-related processes.

      Medicine: This compound has been investigated for its potential in treating active duodenal ulcers. Its anti-ulcer properties are likely related to its H2 receptor-blocking activity.

      Industry: Although not widely used, this compound may find applications in pharmaceuticals and related industries.

  • Preparation Methods

      Industrial Production: Information regarding large-scale industrial production methods for oxmetidine is limited. it is typically synthesized using established chemical processes.

  • Chemical Reactions Analysis

      Reactions: Oxmetidine can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed reaction mechanisms are not widely documented.

      Common Reagents and Conditions: Reagents and conditions for specific reactions involving this compound would depend on the desired transformation. Researchers would typically use standard reagents for the relevant functional group modifications.

      Major Products: The major products formed during these reactions would vary based on the specific reaction type and conditions.

  • Mechanism of Action

      Histamine Receptor Antagonism: Oxmetidine selectively blocks H2 histamine receptors, inhibiting histamine-mediated responses. By doing so, it reduces gastric acid secretion and contributes to ulcer healing.

      Molecular Targets and Pathways: this compound’s primary target is the H2 receptor, which is expressed in the stomach lining. It interferes with histamine binding, ultimately reducing acid production.

  • Comparison with Similar Compounds

      Uniqueness: Oxmetidine’s uniqueness lies in its specific H2 receptor antagonism. While other H2 blockers exist, this compound’s distinct chemical structure sets it apart.

      Similar Compounds: Other H2 receptor antagonists include , , and . These compounds share the same therapeutic class but differ in their chemical structures and pharmacokinetics.

    Properties

    CAS No.

    72830-39-8

    Molecular Formula

    C19H21N5O3S

    Molecular Weight

    399.5 g/mol

    IUPAC Name

    5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one

    InChI

    InChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25)

    InChI Key

    YTBDPHYVGACIPC-UHFFFAOYSA-N

    SMILES

    CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4

    Canonical SMILES

    CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4

    72830-39-8

    Related CAS

    63204-23-9 (di-hydrochloride)

    Synonyms

    oxmetidine
    oxmetidine dihydrochloride
    SK and F 92994
    SK and F-92994
    SKF 92994

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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